4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one
Description
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Properties
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-18(25-10-9-14-5-1-2-6-15(14)11-25)12-27-22(29)26-13-23-21-19(20(26)24-27)16-7-3-4-8-17(16)30-21/h1-2,5-6,13H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEGQMXRWFPTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities. The primary targets of THIQ-based compounds are often associated with various infective pathogens and neurodegenerative disorders.
Mode of Action
Thiq-based compounds generally exert their effects through interactions with their targets, leading to changes that can inhibit the progression of various diseases.
Biological Activity
The compound 4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one is a complex organic molecule characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C25H22N2O2S
- IUPAC Name : this compound
- SMILES Notation : O=C(C(c1ccccc1)N(Cc1c2cccc1)C2=O)N(CC1)Cc2c1cccc2
Anticancer Properties
Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. The compound has been studied for its potential to inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline showed promising results against breast cancer cells (MCF-7). The mechanism involved the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains and fungi.
Research Findings : In vitro studies revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The thiazolidinone moiety may play a role in inhibiting enzymes involved in critical metabolic pathways.
- Receptor Binding : The tetrahydroisoquinoline structure could facilitate binding to neurotransmitter receptors or other molecular targets involved in neuroprotection and neurodegenerative disease modulation.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Tetrahydroisoquinoline core | Anticancer | Lacks thiazolidinone |
| Compound B | Benzyl substitution on tetrahydroisoquinoline | Antidepressant | No carbonyl |
| Compound C | Ethoxycarbonyl instead of amide | Antimicrobial | Different functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
